1,2-Bis(phenyl)-5-methylpyrrole
Overview
Description
1,2-Bis(phenyl)-5-methylpyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of two phenyl groups attached to the 1 and 2 positions of the pyrrole ring, and a methyl group attached to the 5 position. Pyrroles and their derivatives are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(phenyl)-5-methylpyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with ammonia or primary amines. For this compound, the starting materials could include 1,4-diphenyl-1,4-butanedione and methylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(phenyl)-5-methylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydropyrroles.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with reagents such as bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Dihydropyrroles.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
1,2-Bis(phenyl)-5-methylpyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,2-Bis(phenyl)-5-methylpyrrole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(phenyl)pyrrole: Lacks the methyl group at the 5 position.
1,2,5-Trimethylpyrrole: Contains additional methyl groups at the 1 and 2 positions.
1,2-Bis(phenyl)-3-methylpyrrole: Has the methyl group at the 3 position instead of the 5 position.
Uniqueness
1,2-Bis(phenyl)-5-methylpyrrole is unique due to the specific positioning of the phenyl and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5 position can affect the electronic distribution within the molecule, potentially leading to different reactivity patterns compared to its analogs.
Properties
IUPAC Name |
2-methyl-1,5-diphenylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-14-12-13-17(15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDRAUJFJHRQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293768 | |
Record name | 1,2-Bis(phenyl)-5-methylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3771-57-1 | |
Record name | NSC92086 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(phenyl)-5-methylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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